4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
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Description
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, is a novel derivative designed and synthesized for its potential anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacterium, inhibiting its growth and proliferation. The specific molecular interactions of the compound with its target are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways involved in the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction result in the inhibition of the bacterium’s growth, effectively combating the tuberculosis infection.
Result of Action
The result of the compound’s action is the significant inhibition of Mycobacterium tuberculosis H37Ra growth . This makes the compound a potential candidate for the development of new anti-tubercular drugs.
Properties
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(14-12-18-3-4-19-14)24-9-7-23(8-10-24)16-11-15(20-13-21-16)22-5-1-2-6-22/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFQILBQQUZLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.